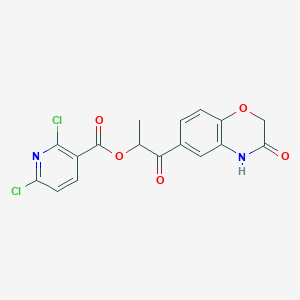

6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of organic compounds known as benzoxazinones, which are characterized by a benzene fused to an oxazinone. Benzoxazinones are polycyclic aromatic compounds containing a benzene ring fused to an oxazine ring, which in turn is fused to a ketone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazinone core, with a propyl group attached at the 4-position and a chloroacetyl group attached at the 6-position .Chemical Reactions Analysis

Benzoxazinones, such as this compound, can undergo a variety of chemical reactions. For example, the carbonyl group in the oxazinone ring can be reduced, or the chloroacetyl group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzoxazinone core and the substituents at the 4- and 6-positions. For example, the presence of the carbonyl group and the nitrogen in the oxazinone ring would likely make this compound a polar molecule .Scientific Research Applications

Anticancer Activity

This compound has shown potential as an anticancer agent. A family of bifunctional dihetarylmethanes and dibenzoxanthenes, which includes derivatives of this compound, has demonstrated selective antitumor activity. This activity is associated with the induction of cell apoptosis and inhibition of glycolysis, suggesting its use in targeted cancer therapies .

Antimicrobial Properties

Derivatives of 6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been studied for their antimicrobial properties. These studies have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species, indicating its potential application in developing new antimicrobial agents .

Molecular Modelling and Drug Design

The compound’s derivatives have been used in molecular modelling studies to understand their binding modes with various receptors. This research is crucial for rational drug design, where the compound can serve as a lead for developing new pharmaceuticals .

Pharmacological Studies

Pharmacological activities of the compound’s derivatives have been explored, particularly their roles in combating drug resistance by pathogens and cancerous cells. This research paves the way for the compound’s application in developing drugs with novel mechanisms of action .

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(2-chloroacetyl)-4-propyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h3-4,6H,2,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCHJQCOSGDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2358693.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)